molecular formula C23H25N3O5S2 B6570825 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1021260-01-4

2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6570825
CAS No.: 1021260-01-4
M. Wt: 487.6 g/mol
InChI Key: KCQYMISRMWUGJO-UHFFFAOYSA-N
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Description

2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS: 1223765-66-9) is a synthetic small molecule characterized by a dihydropyrimidinone core functionalized with a 4-butylbenzenesulfonyl group at position 5 and a 4-methoxyphenylacetamide moiety via a sulfanyl bridge at position 2. The molecule’s structure (C₂₄H₂₇N₃O₅S₂, MW: 501.62 g/mol) suggests dual functionality, combining sulfonamide-based hydrophilicity with lipophilic aromatic substituents, which may enhance membrane permeability and target binding .

Properties

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-3-4-5-16-6-12-19(13-7-16)33(29,30)20-14-24-23(26-22(20)28)32-15-21(27)25-17-8-10-18(31-2)11-9-17/h6-14H,3-5,15H2,1-2H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQYMISRMWUGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Sulfonamide Groups : The 4-butylbenzenesulfonyl group in the target compound contrasts with smaller alkyl (ethyl, isopropyl) or halogenated (chloro) variants in analogs. Bulkier substituents like butyl may improve lipophilicity and target residence time but could reduce solubility compared to ethyl or isopropyl groups .
  • Aromatic Acetamide Moieties: The 4-methoxyphenyl group in the target compound differs from 3-methoxyphenyl (Hit15) or 2,4-dimethoxyphenyl analogs.

Thermal Stability

Compound 8c, with a nitrobenzothiazole substituent, exhibits a high melting point (273–275°C), suggesting strong crystalline packing and thermal stability. The absence of melting point data for the target compound limits direct comparison, but its larger butyl group may reduce crystallinity relative to nitro-containing analogs .

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